molecular formula C14H12N2OS B1147666 2-(4-Aminophenyl)-6-methoxybenzothiazole CAS No. 43036-17-5

2-(4-Aminophenyl)-6-methoxybenzothiazole

Cat. No. B1147666
CAS RN: 43036-17-5
M. Wt: 256.32
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-(4-Aminophenyl)-6-methoxybenzothiazole and related compounds typically involves cyclization reactions, Suzuki cross-coupling reactions, or condensations. For instance, 2-amino-6-methoxybenzothiazole, a key intermediate of dyes and a key intermediate of Firefly Luciferin, was synthesized by cyclization reaction of anisidine and sodium thiocyanate catalyzed by Br2-CH3COOH, with the reaction made more suitable for industrial application through gradient temperature control and substitution of ammonium thiocyanate by sodium thiocyanate, achieving a yield of 87.8% with 99% purity (HPLC) (Xiao-jun, 2011).

Molecular Structure Analysis

Structural analysis of this compound derivatives has been conducted using techniques like single-crystal X-ray diffraction, revealing details about their molecular and crystal structures. For example, N-(6methoxylbenzothiazol-2-yl)-1-(4-fluorophenyl)O,O-dipropyl-α-aminophosphonate's structure was determined, highlighting a fully delocalized benzothiazole system with sp2 hybridization of the N(2) and a strong intermolecular hydrogen bond between P=O and NH, stabilizing the crystal structure (Yang et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including Suzuki cross-coupling reactions, which are utilized to synthesize benzothiazole derivatives with potential urease enzyme inhibition and nitric oxide scavenging activities (Gull et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives are influenced by their molecular structure. Vibrational investigations, alongside FTIR and FT-Raman spectral techniques, have been conducted to determine the compound's structural, thermodynamical, and vibrational characteristics. These studies also explore the electronic and steric influence of methoxy amino groups on skeletal frequencies, providing insights into the compound's kinetic and thermodynamic stability and chemical hardness (Arjunan et al., 2013).

Scientific Research Applications

  • It is used as a PET probe precursor for in vivo imaging of Alzheimer's disease, as demonstrated in a study on the palladium-catalyzed synthesis of 2-arylbenzothiazoles (Majo, Prabhakaran, Mann, & Kumar, 2003).

  • Its synthesis was also explored in the context of amyloid probe preparation, using bis(2-aminophenyl)disulfide and different carboxylic acids (Coelho & Campo, 2017).

  • The compound has shown potent antitumor properties with selective growth inhibitory effects against human cancer cell lines, especially in breast cancer cell lines. Its metabolism and accumulation in sensitive cell lines suggest a selective profile of anticancer activity (Kashiyama et al., 1999).

  • It has been studied as a fluorogenic reagent for aromatic aldehydes in spectrofluorimetry and liquid chromatography, highlighting its applications in analytical chemistry (Nohta et al., 1993).

  • Schiff bases derived from 2-(4-Aminophenyl)-6-methoxybenzothiazole and their Zn(II) chelates have been explored for their antibacterial properties against pathogenic bacterial species, indicating its potential in antimicrobial research (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

  • It serves as a precursor in the synthesis of 2-cyanobenzothiazoles, important building blocks for natural products and functional dyes, demonstrating its utility in organic synthesis and material science applications (Würfel, Weiss, Beckert, & Güther, 2012).

  • Amino acid prodrugs of 2-(4-aminophenyl)benzothiazoles have been evaluated for their antitumor properties, highlighting its role in the development of novel cancer therapeutics (Bradshaw et al., 2002).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns and eye damage, and it is harmful if swallowed, in contact with skin, or if inhaled . When heated to decomposition, it may emit very toxic fumes of SOx and NOx .

Future Directions

The compound and its derivatives have been studied for their antimicrobial properties, and they show promise in this area . Future research may focus on further elucidating the mechanism of action of these compounds and exploring their potential applications in various fields .

Biochemical Analysis

Biochemical Properties

2-(4-Aminophenyl)-6-methoxybenzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit potent antimicrobial activity by interacting with bacterial cell membranes and intracellular targets. For instance, it can disrupt the cytoplasmic membrane of bacteria, leading to increased permeability and cell death . Additionally, this compound can bind to DNA, interfering with replication and transcription processes . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways by modulating the activity of key proteins involved in cell cycle regulation and apoptosis . For example, this compound can downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic proteins, leading to programmed cell death . Furthermore, this compound can alter gene expression patterns, impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific enzymes, inhibiting their activity. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, this compound can interact with DNA, forming stable complexes that prevent the replication and transcription of genetic material . These interactions result in the disruption of cellular processes and ultimately lead to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated good stability under various conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of certain environmental factors, such as light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and improving survival rates in cancer models . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing adverse effects. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility and excretion of the compound from the body. Additionally, this compound can affect metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can localize to specific cellular compartments, such as the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression and cellular responses . In the mitochondria, this compound can affect mitochondrial function and induce apoptosis by disrupting the mitochondrial membrane potential and promoting the release of cytochrome c . Targeting signals and post-translational modifications may direct the compound to these specific compartments, enhancing its efficacy and specificity.

properties

IUPAC Name

4-(6-methoxy-1,3-benzothiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-11-6-7-12-13(8-11)18-14(16-12)9-2-4-10(15)5-3-9/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRFVKNLVPQVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Prepared as described in the Nitro Reduction section using 2-(4-nitrophenyl)-6-methoxybenzothiazole (5.0 g, 17.5 mmol) and tin (II) dichloride dihydrate (31.5 g, 0.14 mol) in EtOH (150 ml) to give the title compound (4.2 g, 93%) as a colourless solid after work-up and recrystallisation from EtOH.
[Compound]
Name
Nitro
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0 (± 1) mol
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5 g
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reactant
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31.5 g
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reactant
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Quantity
150 mL
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solvent
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Yield
93%

Synthesis routes and methods II

Procedure details

A mixture of the 6-methoxy-2-(4-nitropheyl)benzothiazbles 5 (22 mg, 0.077 mmol) and tin (II) chloride dihydrate (132 mg, 0.45 mmol) in boiling ethanol was stirred under nitrogen for 4 hrs. Ethanol was evaporated and the residue was dissolved in ethyl acetate (10 mL), washed with 1 N sodium hydroxide (2 mL) and water (5 mL), and dried over MgSO4. Evaporation of the solvent gave 19 mg (97%) of the product 6 as yellow solid.
Quantity
22 mg
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reactant
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132 mg
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reactant
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Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of 2-(4′-Amino-3′-iodophenyl)-6-methoxybenzathiazole (5) (8.0 mg, 0.02 mmol) in CH2Cl2 (2.0 mL) was injected 1 M BBr3 solution in CH2Cl2 (0.20 ml, 0.20 mmol) under N2 atmosphere. The reaction mixture was stirred at room temperature for 18 hrs. After the reaction was quenched with water, the mixture was neutralized with NaHCO3. The aqueous layer was extracted with ethyl acetate (3×3 mL). The organic layers were combined and dried over MgSO4. The solvent was then evaporated under reduced pressure and the residue was purified by preparative TLC (Hexanes:ethyl acetate=7:3) to give 2-(3′-iodo-4′-aminophenyl)-6-hydroxybenzothiazole 6 (4.5 mg, 58%) as a brown solid. 1HNMR (300 MHz, acetone-d6) δ (ppm): 8.69 (s, 1H), 8.34 (d, J=2.0 Hz, 1H), 7.77 (dd, J1=2.0 Hz, J2=8.4 Hz, 1H), 7.76 (d, J=8.8 Hz, 1H), 7.40 (d, J=2.4 Hz, 1H), 7.02 (dd, J1=2.5 Hz, J2=8.8 Hz, 1H), 6.94 (d, J=8.5 Hz, 1H), 5.47 (br., 2H). HRMS m/z 367.9483 (M+ calcd for C13H9N2OSI 367.9480).
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8 mg
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reactant
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2 mL
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0.2 mL
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Synthesis routes and methods IV

Procedure details

SnCl2 (5.798 g, 30.58 mmol) was added to 2-(4-nitrophenyl)-6-methoxybenzothiazole (41, 1.459 g, 5.10 mmol) obtained in step 2 dissolved in ethanol (300 mL). The resulting reaction mixture was refluxed for 4 hours under a nitrogen atmosphere and the solvent was removed under reduced pressure. Then, the remaining mixture was dissolved in ethyl acetate and, after washing with 1N NaOH aqueous solution (50 mL) and water (100 mL), water was removed using sodium sulfate. After removing the solvent by distilling under reduced pressure, 2-(4-aminophenyl)-6-methoxybenzothiazole (43, 1.305 g, 99%) was yielded as a yellow solid without further purification.
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Quantity
5.798 g
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reactant
Reaction Step One
Quantity
1.459 g
Type
reactant
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Quantity
300 mL
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Reaction Step Two

Q & A

Q1: What is the significance of 2-(4-Aminophenyl)-6-methoxybenzothiazole in the context of the research article?

A1: The research article focuses on the radiosynthesis of $[^{11}C]6-OH-BTA-1$, a potential imaging agent for Alzheimer's disease. During the synthesis process, this compound (compound 2 in the study) was identified as a by-product. [] The study highlights the formation of this by-product under different reaction conditions, providing insights into the reaction mechanism and potential optimization strategies for the synthesis of the desired radiolabeled compound.

Q2: How does the choice of solvent affect the formation of this compound during the synthesis?

A2: The study investigates the impact of various solvents on the synthesis of $[^{11}C]6-OH-BTA-1$. Interestingly, the formation of this compound was observed in all tested solvents (methylethylketone, cyclohexanone, diethylketone, and dimethylformamide), albeit with varying ratios. [] This finding suggests that the reaction pathway leading to this by-product is influenced by the solvent environment, highlighting the importance of solvent selection in optimizing the yield and purity of the desired radiolabeled compound.

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